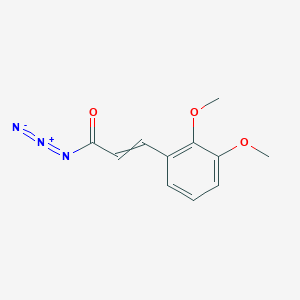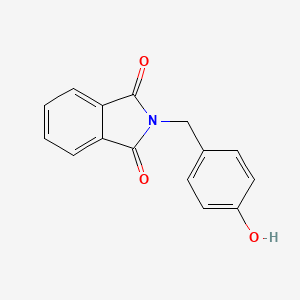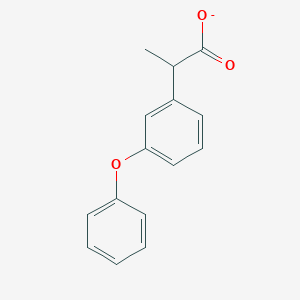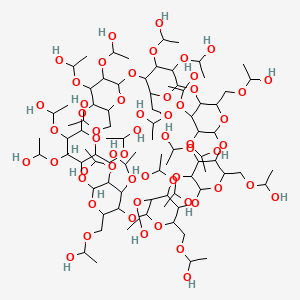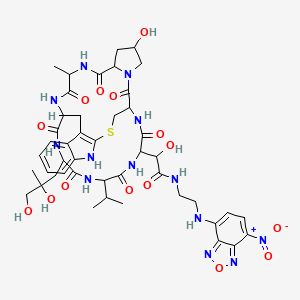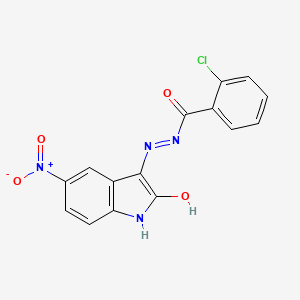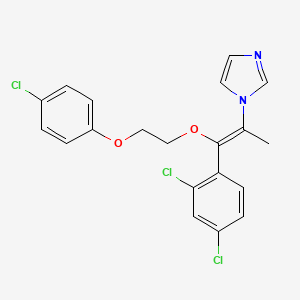
Omoconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omoconazole is an azole antifungal compound primarily used to treat various fungal infections. It is known for its effectiveness against cutaneous candidiasis, dermatophytosis, and pityriasis versicolor . This compound is not available in the United States and Canada but is used in other countries for its antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of omoconazole involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,4-dichlorobenzyl chloride in the presence of a base to form 2-(4-chlorophenoxy)ethyl 2,4-dichlorobenzyl ether. This intermediate is then reacted with 1-methylimidazole under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Omoconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the chlorophenyl or dichlorophenyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different antifungal properties.
Applications De Recherche Scientifique
Omoconazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of azole antifungals.
Biology: Investigated for its effects on fungal cell membranes and its potential to treat fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating fungal infections.
Industry: Employed in the development of antifungal formulations for topical applications.
Mécanisme D'action
Omoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranesThis leads to increased permeability and ultimately cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Miconazole
- Clotrimazole
- Ketoconazole
- Fluconazole
- Itraconazole
Uniqueness
Omoconazole is unique due to its specific chemical structure, which includes a 2-(4-chlorophenoxy)ethyl group and a 2,4-dichlorophenyl group. These structural features contribute to its potent antifungal activity and its ability to inhibit ergosterol synthesis effectively .
Propriétés
Numéro CAS |
74512-12-2 |
|---|---|
Formule moléculaire |
C20H17Cl3N2O2 |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
Clé InChI |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
SMILES isomérique |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
SMILES canonique |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Key on ui other cas no. |
74512-12-2 |
Numéros CAS associés |
74299-76-6 (mononitrate) 83621-06-1 (nitrate salt/solvate) |
Synonymes |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


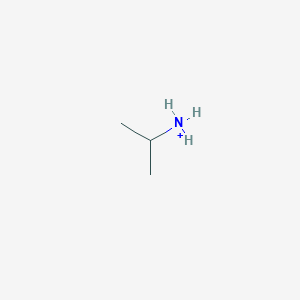
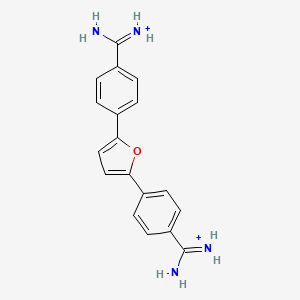
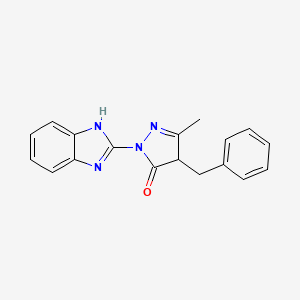
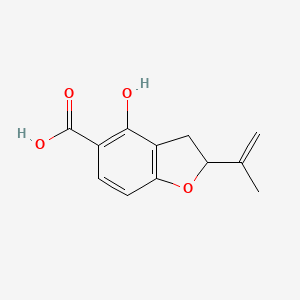
![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)
![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1228981.png)

